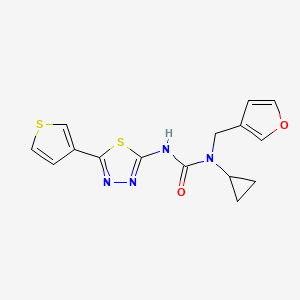![molecular formula C15H18N4O2 B7450222 N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide](/img/structure/B7450222.png)
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide is a synthetic organic compound that features a benzamide group linked to a triazole ring, which is further connected to an oxolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Oxolane Group: The oxolane group is introduced through a nucleophilic substitution reaction, where an oxolane derivative reacts with the triazole ring.
Formation of Benzamide: The final step involves the acylation of the triazole-oxolane intermediate with benzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane moiety, leading to the formation of oxirane derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it into a dihydrotriazole.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxirane derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its use in the development of new catalysts and chemical processes.
作用机制
The mechanism by which N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the benzamide group can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]acetamide: Similar structure but with an acetamide group instead of benzamide.
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]phenylacetamide: Contains a phenylacetamide group, offering different steric and electronic properties.
Uniqueness
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide is unique due to its specific combination of functional groups, which allows for versatile interactions in both chemical and biological contexts. The presence of the benzamide group enhances its potential for medicinal applications compared to its analogs.
属性
IUPAC Name |
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(13-4-2-1-3-5-13)16-8-14-10-19(18-17-14)9-12-6-7-21-11-12/h1-5,10,12H,6-9,11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBPJGCCCBOXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(N=N2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3-Fluoro-5-methylphenyl)sulfonylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B7450150.png)
![Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450155.png)
![N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide](/img/structure/B7450160.png)
![5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid](/img/structure/B7450161.png)
![5-[(3R)-3-methoxypyrrolidin-1-yl]sulfonyl-1-benzothiophene-2-carboxylic acid](/img/structure/B7450164.png)
![5-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]-4-methoxypyrimidine](/img/structure/B7450173.png)

![2-[Ethyl-[methyl(oxan-4-yl)sulfamoyl]amino]propanoic acid](/img/structure/B7450182.png)
![2-[Ethyl-(1-methylpyrazol-4-yl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7450183.png)
![6-[(2-Methyltriazol-4-yl)methyl]-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7450204.png)
![Sodium;3-[(3,4-difluoro-2-methylphenyl)carbamoyl]-5-methylhexanoate](/img/structure/B7450210.png)
![N-[2-(3-methylpyridin-4-yl)ethyl]-4-pyrrolidin-1-ylsulfonylaniline](/img/structure/B7450228.png)
![N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-3-oxo-2-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7450233.png)
![3-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-1-[(4-hydroxyoxan-4-yl)methyl]-1-methylurea](/img/structure/B7450241.png)
